molecular formula C21H27ClN4O3 B10993205 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B10993205
M. Wt: 418.9 g/mol
InChI Key: YMCPLAFZSCOYGD-UHFFFAOYSA-N
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Description

This compound is a spiroimidazolidinedione derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core substituted with a methyl group at position 1 and a 2-oxoethylpiperazine moiety bearing a 3-chlorophenyl group. Its structure combines a spirocyclic hydantoin scaffold with a piperazine-linked aryl group, a design strategy frequently employed to modulate central nervous system (CNS) activity, particularly anticonvulsant and serotonin receptor antagonism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the spirocyclic core. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The 2-oxoethyl group and spirocyclic core enable oxidation under controlled conditions:

  • Ketone Formation : Treatment with potassium permanganate (KMnO4KMnO_4) in acidic or basic media oxidizes secondary alcohols or aliphatic chains to ketones.

  • Carboxylic Acid Derivatives : Strong oxidizing agents like hydrogen peroxide (H2O2H_2O_2) may further oxidize ketones to carboxylic acids under elevated temperatures.

Reduction Reactions

The compound’s carbonyl groups participate in reduction:

  • Alcohol Formation : Sodium borohydride (NaBH4NaBH_4) in methanol reduces ketones to secondary alcohols.

  • Amine Generation : Lithium aluminum hydride (LiAlH4LiAlH_4) can reduce amide bonds in the diazaspiro core to amines, though this requires anhydrous conditions.

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution:

  • Alkylation/arylation : Reacts with alkyl halides (e.g., methyl iodide) or aryl chlorides in the presence of a base (e.g., NaOHNaOH) to form N-substituted derivatives .

  • Acylation : Acetyl chloride introduces acetyl groups to the piperazine nitrogen under reflux in dichloromethane.

Ring-Opening Reactions

The spirocyclic structure can undergo ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated hydrochloric acid (HClHCl) cleaves the spiro bond, yielding linear intermediates .

  • Base-Mediated Cleavage : Sodium hydride (NaHNaH) in dimethylformamide (DMFDMF) facilitates ring-opening for further functionalization .

Synthetic Routes

A representative synthesis involves:

  • Strecker Reaction : Formation of α-amino nitrile intermediates using 4-phenylcyclohexanone, NaCN, and methylamine hydrochloride in DMSO/H2OH_2O .

  • Ureido Formation : Treatment with potassium cyanate (KOCNKOCN) in acetic acid .

  • Cyclization : Sodium hydride (NaHNaH) in DMFDMF induces spirocyclization .

Optimization Parameters

ParameterTypical ConditionsImpact on Yield/Purity
Solvent Toluene, DMFDMF, dichloromethanePolar aprotic solvents enhance nucleophilicity .
Temperature 25–100°CHigher temps accelerate substitutions but risk side reactions.
Catalyst NaHNaH, Pd/CPd/CNaHNaH drives cyclization; Pd/CPd/C aids hydrogenation .

Comparative Reactivity with Analogues

CompoundKey ReactionsDistinct Features
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Strecker synthesis, cyclizationLacks piperazine moiety; simpler substitution profile.
5,5-Pentamethylenehydantoin Hydrolysis, alkylationSimilar spiro core but no chlorophenyl group.

Mechanistic Insights

  • Nucleophilic Substitution : The piperazine nitrogen attacks electrophiles (e.g., alkyl halides) via an SN2S_N2 mechanism, forming quaternary ammonium intermediates.

  • Oxidation Pathways : KMnO4KMnO_4 oxidizes via radical intermediates, while H2O2H_2O_2 proceeds through peroxide adducts.

  • Ring-Opening Dynamics : Acidic conditions protonate the spiro oxygen, weakening the C–O bond and enabling cleavage .

Industrial-Scale Considerations

  • Purification : Chromatography and crystallization are critical for isolating high-purity batches .

  • Safety : Exothermic reactions (e.g., reductions with LiAlH4LiAlH_4) require controlled temperature and inert atmospheres.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structures have shown promise in several therapeutic areas:

  • Antidepressant Activity : Compounds containing piperazine rings are often investigated for their antidepressant effects. The structural similarity of this compound to known antidepressants suggests potential efficacy in mood disorders.
  • Antipsychotic Properties : The incorporation of a chlorophenyl group may enhance interactions with dopamine receptors, making it a candidate for antipsychotic drug development.
  • Anxiolytic Effects : Preliminary studies suggest that compounds similar to this one may exhibit anxiolytic properties, which could be beneficial in treating anxiety disorders.

Case Studies

Several studies have explored the applications and effects of similar compounds:

  • Antidepressant Efficacy : A study published in MDPI demonstrated that derivatives of diazaspiro compounds exhibited significant antidepressant effects in animal models, with mechanisms involving serotonin and norepinephrine reuptake inhibition .
  • Receptor Binding Studies : Research has shown that piperazine-containing compounds can effectively bind to serotonin receptors (5-HT) and dopamine receptors (D2), indicating their potential as psychotropic agents .
  • Toxicological Assessments : Investigations into the safety profile of similar compounds revealed varying degrees of toxicity, emphasizing the need for thorough pharmacokinetic and toxicological evaluations before clinical application .

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The spirocyclic core may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are best understood through comparison with analogs sharing key structural motifs:

Piperazine-Linked Spirohydantoins with Varying Aryl Substituents

Compound Name/ID Key Substituents Biological Activity Efficacy Data (ED₅₀) Physicochemical Properties References
Target Compound 3-Chlorophenyl (piperazine), Methyl (spiro) Anticonvulsant (hypothesized) Not reported Molecular weight: ~436.9 g/mol; LogP: ~3.2 (estimated)
N-[2-{4-(3-Chlorophenyl)piperazin-1-yl}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2c) 3-Chlorophenyl, Benzo-fused spiro Anticonvulsant ED₅₀ = 205 mg/kg (MES) Higher lipophilicity (LogP ~4.1)
N-[3-{4-(3-Trifluoromethylphenyl)piperazin-1-yl}-propyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2h) 3-CF₃-phenyl, Benzo-fused spiro Anticonvulsant ED₅₀ = 23 mg/kg (MES) Enhanced metabolic stability
3-(4-Fluorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-Fluorophenylsulfonyl, Methyl (spiro) Antidiabetic Not reported LogP ~2.8; higher aqueous solubility

Key Observations :

  • Aryl Substituent Effects : The 3-chlorophenyl group in the target compound and 2c confers moderate anticonvulsant activity, while the 3-trifluoromethylphenyl in 2h drastically enhances potency (ED₅₀ reduced 9-fold), likely due to increased electron-withdrawing effects and receptor affinity .
  • Spiro Ring Modifications : Benzo-fused spiro systems (e.g., 2c , 2h ) improve activity but may increase neurotoxicity. The target compound’s simpler methyl-substituted spiro ring may reduce toxicity while retaining efficacy .
  • Linker Flexibility : Ethyl/propyl linkers between piperazine and spiro cores (as in 2c , 2h ) optimize anticonvulsant activity compared to the target compound’s oxoethyl linker, which may introduce conformational rigidity .

Spirohydantoins with Alternative Pharmacophores

Compound Name/ID Structural Features Therapeutic Target Notable Findings References
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Phenyl (spiro), Phenylpiperazine Serotonin 5-HT₂A antagonism High antiplatelet activity
3-(4-Methoxyphenylsulfonyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-Methoxyphenylsulfonyl, Methyl (spiro) Aldose reductase inhibition Antidiabetic with cataract prevention

Key Observations :

  • Pharmacophore Diversity : The target compound’s piperazine-3-chlorophenyl motif diverges from sulfonylurea-based antidiabetic spirohydantoins (e.g., 16 ), highlighting scaffold versatility for multiple therapeutic applications .
  • Substituent Positioning : Methyl groups at position 8 (target compound) versus 6 (antidiabetic analogs) alter steric interactions with target enzymes, underscoring the importance of substitution patterns .

Spectroscopic Profiles

  • ¹H-NMR : The target compound’s piperazine protons are expected near δ 2.5–3.5 ppm, aligning with analogs like 1f (δ 2.8–3.2 ppm for piperazine CH₂) .
  • ESI-MS : Molecular ion peaks for similar compounds (e.g., 1f : m/z 667.9 [M−2HCl+H]⁺) support the target compound’s predicted m/z ~436.9 [M+H]⁺ .

Biological Activity

The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a member of the diazaspiro compound class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H24ClN5O4
  • Molecular Weight : 445.89936 g/mol

Pharmacological Activities

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research has indicated that derivatives containing piperazine and spiro structures exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

2. Anticonvulsant Activity

A study focusing on related compounds demonstrated anticonvulsant effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways . This suggests that the compound may have applications in treating epilepsy or other seizure disorders.

3. Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for Alzheimer's disease treatment, while urease inhibition can be beneficial for treating urinary tract infections .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Compounds with similar piperazine structures showed IC50 values ranging from 0.63 µM to 6.28 µM against various pathogens, indicating strong antimicrobial activity .
Anticonvulsant Activity A related series of diketopiperazine derivatives demonstrated significant anticonvulsant properties in rodent models, suggesting that modifications to the piperazine moiety can enhance efficacy .
Enzyme Inhibition Studies Derivatives exhibited promising results as AChE inhibitors with IC50 values lower than standard drugs like donepezil .

The biological activities of the compound are likely mediated through several mechanisms:

  • Neurotransmitter Modulation : By affecting neurotransmitter levels, especially GABA and acetylcholine, the compound can influence neuronal excitability.
  • Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, leading to inhibition and subsequent therapeutic effects.

Q & A

Basic Research Questions

Q. How can researchers validate the purity of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ reversed-phase chromatography (e.g., Chromolith or Purospher®STAR columns) with UV detection at 254 nm to assess chromatographic purity.
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on the spirocyclic core and piperazine substituents.
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) to detect isotopic patterns consistent with chlorine atoms.
    • Reference : Similar analytical workflows were applied for spirocyclic analogs in pharmacological studies .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer :

  • Step 1 : Synthesize the 1,3-diazaspiro[4.5]decane-2,4-dione core via cyclocondensation of substituted cyclohexanone derivatives with urea analogs.
  • Step 2 : Introduce the 3-chlorophenylpiperazine moiety using a nucleophilic substitution reaction with 1-(3-chlorophenyl)piperazine.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
    • Reference : Synthesis of related spirocyclic compounds involved multi-step functionalization and purification .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers in key steps like piperazine coupling.
  • Machine Learning (ML) : Train ML models on existing reaction data to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI).
  • Experimental Validation : Use high-throughput screening to test computationally derived conditions, focusing on yield and byproduct formation.
    • Reference : ICReDD’s computational-experimental feedback loop for reaction design .

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

  • Methodological Answer :

  • Radioligand Binding Assays : Quantify affinity for serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine (D2_2) receptors using 3H^3H-labeled ligands.
  • Functional Assays : Measure intracellular cAMP or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity.
  • Data Reconciliation : Cross-validate results with structural analogs (e.g., 8-phenyl derivatives) to isolate steric/electronic effects .

Q. How to design stability studies under physiological conditions?

  • Methodological Answer :

  • Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
  • Degradation Analysis : Monitor via LC-MS for hydrolytic cleavage of the spirocyclic lactam or oxidation of the piperazine ring.
  • Stabilizers : Test antioxidants (e.g., ascorbic acid) or cyclodextrin encapsulation to enhance shelf life.
    • Reference : Stability protocols for structurally related piperazine derivatives .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles?

  • Methodological Answer :

  • In Silico Tox Prediction : Use tools like ProTox-II or ADMETlab to flag potential hepatotoxicity or mutagenicity.
  • In Vitro Testing : Perform Ames tests (bacterial reverse mutation) and MTT assays on HepG2 cells to validate predictions.
  • Contextual Factors : Note variations in purity (e.g., residual solvents) or assay conditions (e.g., serum concentration in cell cultures).
    • Note : Limited empirical toxicity data exist for this compound; cross-reference analogs like 3-(4-chlorophenylsulfonyl) derivatives .

Q. Methodological Tables

Synthesis Optimization (Example)
Catalyst
----------------
Pd/C (5 mol%)
CuI (10 mol%)
Receptor Binding Affinity (Hypothetical)
Receptor
--------------
5-HT1A_{1A}
D2_2

Properties

Molecular Formula

C21H27ClN4O3

Molecular Weight

418.9 g/mol

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C21H27ClN4O3/c1-23-20(29)26(19(28)21(23)8-3-2-4-9-21)15-18(27)25-12-10-24(11-13-25)17-7-5-6-16(22)14-17/h5-7,14H,2-4,8-13,15H2,1H3

InChI Key

YMCPLAFZSCOYGD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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